1-Acetyl-2-phenethylhydrazine
Overview
Description
1-Acetyl-2-phenethylhydrazine (1-APH) is a water-soluble, colorless to light yellow liquid that is widely used as a reagent in organic synthesis. 1-APH has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. 1-APH is also used in the study of biochemistry and physiological effects, as well as in laboratory experiments. In
Scientific Research Applications
Application in Hematopoietic System Studies
Scientific Field
Hematology and Toxicology
Application Summary
1-Acetyl-2-phenethylhydrazine is utilized in the study of the hematopoietic system due to its ability to induce hemolytic anemia. This application is critical for understanding the body’s response to red blood cell destruction and subsequent recovery.
Methods of Application
The compound is administered to experimental animal models to induce hemolytic anemia. Dosage and administration routes are carefully controlled to ensure consistent results, typically via intravenous injection at varying concentrations based on the animal model’s size and weight.
Results Summary
The induced hemolytic anemia allows researchers to study erythropoiesis and the hematopoietic system’s response. Quantitative data include measurements of reticulocyte counts, hemoglobin levels, and recovery times, providing insights into the resilience and adaptability of the hematopoietic system .
Vascular Tumor Initiation Studies
Scientific Field
Oncology and Vascular Biology
Application Summary
This compound serves as a vascular tumor initiator in experimental models, aiding in the study of tumor angiogenesis and the development of potential therapeutic strategies.
Methods of Application
1-Acetyl-2-phenethylhydrazine is introduced into animal models to initiate vascular tumor growth. The method involves precise dosing and monitoring to observe the effects on tumor development and vascularization.
Results Summary
The outcomes include the analysis of tumor growth rates, vascular density, and the efficacy of anti-angiogenic treatments. Researchers document the size and number of tumors, as well as changes in vascular structure, using statistical models to interpret the data .
Free Radical Generation Studies
Scientific Field
Biochemistry and Molecular Biology
Application Summary
The compound’s reaction with oxyhemoglobin to form free radicals is leveraged to understand oxidative stress and its implications on cellular health.
Methods of Application
In vitro studies involve the addition of 1-Acetyl-2-phenethylhydrazine to oxyhemoglobin solutions under controlled conditions, monitoring the generation of free radicals using spectroscopic methods.
Results Summary
The results provide insights into the mechanisms of oxidative stress, with quantitative data on free radical concentrations and their effects on cellular components. This data is crucial for developing antioxidants and studying diseases associated with oxidative damage .
Hemoglobin Modification Studies
Scientific Field
Biochemistry and Hematology
Application Summary
Researchers use 1-Acetyl-2-phenethylhydrazine to modify hemoglobin molecules, studying the structural and functional changes that result from such modifications.
Methods of Application
The compound is mixed with hemoglobin under specific conditions to induce modifications. The altered hemoglobin is then analyzed using various biochemical techniques, including mass spectrometry and electrophoresis.
Results Summary
Findings include detailed characterizations of modified hemoglobin, with data on changes in oxygen affinity, stability, and overall molecular structure. These studies contribute to our understanding of hemoglobinopathies and potential treatments .
Drug Metabolism Studies
Scientific Field
Pharmacology and Toxicology
Application Summary
1-Acetyl-2-phenethylhydrazine is used to study drug metabolism pathways, particularly those involving hydrazine derivatives, to predict and mitigate potential toxicological effects.
Methods of Application
The compound is administered to liver microsome preparations or cell cultures, and the metabolites are identified and quantified using chromatographic techniques.
Results Summary
The research yields information on the metabolic fate of hydrazine compounds, including the identification of metabolites and their toxicological profiles. This knowledge is essential for drug safety assessments and the development of safer pharmaceuticals .
Chemical Synthesis of Novel Compounds
Scientific Field
Organic Chemistry and Chemical Engineering
Application Summary
1-Acetyl-2-phenethylhydrazine is a precursor in the synthesis of novel organic compounds, including pharmaceuticals and materials with unique properties.
Methods of Application
The compound is used in various chemical reactions, such as condensation or cyclization, to create new molecules. Reaction conditions, such as temperature, solvent, and catalysts, are optimized for the highest yield and purity.
Results Summary
The synthesis of new compounds expands the chemical space for potential applications in medicine and technology. .
Continuing with the analysis of “1-Acetyl-2-phenethylhydrazine” for additional scientific research applications:
Neuropharmacological Research
Scientific Field
Neuropharmacology and Neuroscience
Application Summary
1-Acetyl-2-phenethylhydrazine is investigated for its potential effects on neurotransmitter systems, particularly in the context of mood disorders and neurodegenerative diseases.
Methods of Application
The compound is administered to animal models or used in cell culture systems to study its impact on neurotransmitter synthesis, release, and reuptake. Dosages are adjusted based on preliminary toxicity studies.
Results Summary
Research findings often include changes in behavior, neurotransmitter levels, and neuroprotective effects. Quantitative data from these studies contribute to the development of new therapeutic agents for neurological conditions .
Antimicrobial Activity Studies
Scientific Field
Microbiology and Infectious Diseases
Application Summary
The antimicrobial properties of 1-Acetyl-2-phenethylhydrazine are explored against various bacterial and fungal pathogens, with a focus on drug-resistant strains.
Methods of Application
The compound is tested in vitro against cultures of pathogens using standard assays like MIC (Minimum Inhibitory Concentration) and disk diffusion to evaluate its efficacy.
Results Summary
Results typically include MIC values, zones of inhibition, and time-kill curves, providing insights into the potential use of this compound as an antimicrobial agent .
Environmental Toxicology
Scientific Field
Environmental Science and Toxicology
Application Summary
1-Acetyl-2-phenethylhydrazine’s environmental impact and toxicity are assessed to understand its behavior in ecosystems and potential risks to wildlife.
Methods of Application
The compound is introduced into simulated environmental systems or live ecosystems in controlled amounts, and its distribution, degradation, and bioaccumulation are monitored.
Results Summary
Studies yield data on compound half-life, toxicity levels to various organisms, and potential for bioaccumulation, informing environmental safety regulations .
Agricultural Chemistry
Scientific Field
Agricultural Science and Chemistry
Application Summary
The use of 1-Acetyl-2-phenethylhydrazine in agricultural chemistry involves exploring its role as a potential growth regulator or pesticide.
Methods of Application
The compound is applied to crops or soil in field trials, with careful monitoring of application rates and environmental conditions.
Results Summary
Outcomes include crop yield measurements, pest population assessments, and analysis of soil and plant tissue for residues, aiding in the development of safer agricultural chemicals .
Material Science
Scientific Field
Material Science and Engineering
Application Summary
In material science, 1-Acetyl-2-phenethylhydrazine is used to synthesize polymers and other materials with specific electrical or mechanical properties.
Methods of Application
The compound is incorporated into polymerization reactions or used to modify material surfaces, with precise control over reaction conditions to achieve desired properties.
Results Summary
The research contributes to the creation of new materials with applications in electronics, coatings, and other industries. Properties such as conductivity, flexibility, and durability are quantified and reported .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
This compound is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes due to its reactive hydrazine group.
Methods of Application
1-Acetyl-2-phenethylhydrazine is used in spectrophotometric or chromatographic methods, reacting with target analytes to form detectable complexes.
Results Summary
The applications result in the development of sensitive and selective analytical methods, with performance metrics such as detection limits and linear response ranges being key outcomes .
properties
IUPAC Name |
N'-(2-phenylethyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBNIFLGBKGGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989069 | |
Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-phenethylhydrazine | |
CAS RN |
69352-50-7 | |
Record name | N-Acetylphenelzine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.